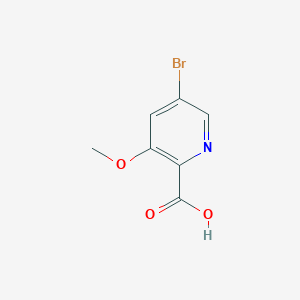

5-Bromo-3-methoxypicolinic acid

Beschreibung

Significance of Halogenated Pyridine (B92270) Carboxylic Acids as Synthetic Scaffolds

The introduction of a halogen atom onto the pyridine ring of a carboxylic acid, creating a halogenated pyridine carboxylic acid, significantly enhances its utility as a synthetic scaffold. Halogens, such as bromine, can serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Furthermore, the electronic properties of the halogen atom can influence the reactivity of the entire molecule. For instance, the presence of a halogen can alter the acidity of the carboxylic acid and the electron density of the pyridine ring, which can be crucial for tuning the binding affinity of the molecule to biological targets. nih.gov This fine-tuning of electronic properties is a key strategy in the design of new drugs and materials. The strategic placement of a halogen on the pyridine ring provides a powerful tool for chemists to manipulate the molecule's properties and reactivity, making these compounds highly sought-after building blocks in organic synthesis.

Academic Rationale for Investigating 5-Bromo-3-methoxypicolinic Acid

The academic interest in this compound stems from its unique combination of functional groups, which makes it a valuable intermediate in organic synthesis. The bromine atom at the 5-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions. The methoxy (B1213986) group at the 3-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives.

The carboxylic acid at the 2-position provides a site for amide bond formation, esterification, or other transformations, further expanding its synthetic potential. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it an attractive starting material for the synthesis of complex target molecules, including those with potential applications in medicinal chemistry and materials science.

Below is a data table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1142191-66-9 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Physical Form | Solid |

| SMILES String | BrC1=CN=C(C(O)=O)C(OC)=C1 |

| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N |

Data sourced from available chemical supplier information. sigmaaldrich.comabovchem.com

Historical Context of Related Picolinic Acid Building Blocks in Research

The exploration of picolinic acid and its derivatives as fundamental building blocks in chemical research has a rich history. nih.gov Early investigations recognized the potential of the picolinic acid scaffold in coordinating with metal ions, leading to extensive studies in coordination chemistry. researchgate.net Over time, the focus expanded to their application in organic synthesis, where they proved to be versatile starting materials for the construction of a wide array of heterocyclic compounds. nih.gov

In the realm of medicinal chemistry, picolinic acid derivatives have been pivotal in the development of numerous therapeutic agents. nih.gov For example, their structural motifs are found in drugs targeting a range of conditions. nih.gov The historical development of these building blocks underscores a continuous effort to understand and exploit their chemical properties, leading to innovations in both fundamental chemistry and applied sciences. researchgate.netamazonaws.comresearchgate.net This journey from basic structural curiosity to the creation of functional molecules highlights the enduring importance of picolinic acid derivatives in the advancement of chemical research. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZGSGCVSZCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673899 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-66-9 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Methoxypicolinic Acid

Retrosynthetic Analysis of the Picolinic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 5-bromo-3-methoxypicolinic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid and the carbon-halogen and carbon-oxygen bonds of the substituents on the pyridine (B92270) ring.

A plausible retrosynthetic pathway begins with the disconnection of the carboxylic acid group, which can be formed from a methyl group via oxidation. This leads back to 5-bromo-3-methoxy-2-methylpyridine. The bromo and methoxy (B1213986) groups can be disconnected to reveal a simpler pyridine precursor. Key synthons in the retrosynthesis of substituted pyridines often involve functional group interconversions to facilitate the desired substitutions. For instance, an amino group can be a precursor to a bromo group via a Sandmeyer-type reaction, and a hydroxyl group can be a precursor to a methoxy group.

Another common retrosynthetic strategy for esters, which are direct precursors to carboxylic acids, is the disconnection of the C-O bond between the carbonyl group and the esterifying group. amazonaws.com This would lead back to an alcohol and an acyl chloride. The synthesis would then focus on the construction of the substituted picolinoyl chloride.

Classical and Modern Approaches to Pyridine Ring Functionalization

The functionalization of the pyridine ring is central to the synthesis of this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, which are common for benzene (B151609) derivatives, often require harsh conditions. mdpi.com

Classical Approaches: Classical methods for pyridine functionalization often rely on the inherent reactivity of the ring. Nucleophilic aromatic substitution (SNAr) is a powerful tool, particularly when leaving groups such as halogens are present on the ring. The synthesis of picolinic acid itself can be achieved by the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412). sigmaaldrich.com

Modern Approaches: Modern synthetic chemistry offers a range of more sophisticated methods for pyridine functionalization. These include:

Directed ortho-metalation (DoM): This technique uses a directing group to deprotonate a specific ortho-position, followed by quenching with an electrophile.

Cross-coupling reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, have become indispensable for creating C-C, C-N, and C-O bonds on the pyridine ring.

C-H activation: The direct functionalization of C-H bonds is an increasingly important area, offering more atom-economical and efficient synthetic routes. bldpharm.com

Direct Bromination Strategies for the Pyridine Nucleus

Introducing a bromine atom at the 5-position of the picolinic acid framework requires careful consideration of the directing effects of the existing substituents. The carboxylic acid group is a deactivating meta-director, while the methoxy group is an activating ortho-, para-director.

Direct bromination of the pyridine ring can be challenging. Gas-phase radical chlorination of pyridine has been shown to yield a mixture of 2-chloro- and 2,6-dichloropyridine. mdpi.com For bromination, a common method involves the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under radical-generating conditions. google.com

In a patented process for the preparation of 5-bromo-2-picolinic acid, 5-bromo-2-methylpyridine (B113479) is used as the starting material. google.com This suggests that bromination can be effectively carried out on the picoline precursor before the oxidation of the methyl group. The synthesis of 5-bromo-2-methylpyridine itself can be achieved through a multi-step process starting from 6-methyl-3-pyridinecarboxylic acid, involving Hofmann degradation and a Sandmeyer-type reaction with a brominating reagent. patsnap.com

A synthesis of 3-chloro-5-bromo-2-picolinic acid has been reported which involves the bromination of 3-chloropyridine-2-picolinic acid using N-bromosuccinimide. chemicalbook.com This indicates that direct bromination of a substituted picolinic acid is a feasible strategy.

Methoxylation Pathways for the Picolinic Acid System

The introduction of the methoxy group at the 3-position can be achieved through several pathways. One common method is the nucleophilic substitution of a suitable leaving group, such as a halogen, at that position with sodium methoxide (B1231860).

A synthesis of 3-bromo-5-methoxypyridine (B189597) has been reported where 3,5-dibromopyridine (B18299) is reacted with sodium hydride and methanol (B129727) in DMF. nih.gov This demonstrates the feasibility of selective methoxylation on a dihalogenated pyridine.

In the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the methoxy group was introduced by reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide. mdpi.com This reaction, however, showed regioselectivity for the 6-position in DMF and methanol. This highlights the importance of the substitution pattern and reaction conditions in determining the outcome of methoxylation.

Modern copper-catalyzed methods offer a mild and efficient alternative for the methoxylation of aryl bromides using reagents like 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe). Such methods could potentially be applied to a brominated picolinic acid precursor.

Esterification and Saponification Techniques for Carboxylic Acid Formation

The final step in many synthetic routes to this compound is the formation of the carboxylic acid itself. This is often achieved through the hydrolysis of a precursor functional group, most commonly an ester or a nitrile.

Esterification and Hydrolysis: The picolinic acid can be synthesized as its ester, for example, methyl 5-bromo-3-methoxypicolinate. This ester can then be hydrolyzed to the carboxylic acid. The esterification of a carboxylic acid is typically carried out by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reverse reaction, the cleavage of an ester to a carboxylic acid and an alcohol, is known as saponification and is typically carried out under basic conditions. mdpi.com

Nitrile Hydrolysis: Alternatively, the carboxylic acid can be formed from a nitrile group (-CN). The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.

Oxidation of a Methyl Group: As mentioned earlier, a common and direct route to picolinic acids is the oxidation of the corresponding 2-methylpyridine. A patent describes the synthesis of 5-bromo-2-picolinic acid by the oxidation of 5-bromo-2-methylpyridine with potassium permanganate in water. google.com This method is robust and can be performed on a larger scale.

Catalytic Protocols in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the context of synthesizing this compound, several catalytic steps can be envisioned.

Palladium- and Copper-Catalyzed Cross-Coupling: These reactions are pivotal for forming C-C, C-N, and C-O bonds. For instance, a copper-catalyzed methoxylation of a bromo-substituted pyridine precursor could be a key step.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed in the synthesis of 2-pyridones from 2-bromopyridines, demonstrating their utility in functionalizing the pyridine ring. bldpharm.com

Acid/Base Catalysis: Classical acid catalysis is essential for esterification reactions, while base catalysis is used in saponification. mdpi.com

The choice of catalyst is critical and depends on the specific transformation. For example, in a potential synthesis of 5-bromo-2-methyl-pyridine, a precursor to the target acid, CuBr is used as a catalyst in the Sandmeyer-type reaction. patsnap.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is determined by the optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For instance, in the patented synthesis of 5-bromo-2-picolinic acid, the reaction temperature is maintained at 85-90 °C for 60-100 minutes to achieve a molar yield of 80%. google.com

The following interactive tables provide examples of reaction conditions and yields for key transformations relevant to the synthesis of this compound, based on literature for analogous compounds.

Table 1: Oxidation of Substituted 2-Methylpyridines to Picolinic Acids

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridine | Potassium permanganate | Water | 85-90 | 1-1.5 | 80 | google.com |

| 2-Methylpyridine | Potassium permanganate | Water | Reflux | 3-4 | 50-51 | sigmaaldrich.com |

Table 2: Methoxylation of Halogenated Pyridines

| Starting Material | Methoxylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dibromopyridine | Methanol | - | Sodium hydride | DMF | 90 | 1 | 73 | nih.gov |

| Aryl Bromides | 9-BBN-OMe | CuBr | Cs₂CO₃ | NMP | 80 | - | Moderate to good | |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | - | - | DMF | - | - | Highly regioselective for 6-position | mdpi.com |

Table 3: Hydrolysis of Picolinate (B1231196) Esters

| Starting Material | Hydrolysis Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-methoxy-6-methylamino-5-bromopyridine-3-carboxylate | Alkaline hydrolysis | - | - | - | - | mdpi.com |

| Methyl 5-bromo-3-methoxypicolinate | Basic hydrolysis | Water/Alcohol | Reflux | - | - | General procedure |

Note: Specific yield and reaction conditions for the hydrolysis of methyl 5-bromo-3-methoxypicolinate are not detailed in the available literature but would follow standard saponification protocols.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Methoxypicolinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is the primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. Its reactivity is influenced by the adjacent pyridine nitrogen and the substituents on the aromatic ring.

Esterification Reactions and Kinetics

The conversion of 5-Bromo-3-methoxypicolinic acid to its corresponding esters can be achieved through standard esterification protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternative methods for esterification that proceed under milder conditions involve the use of coupling reagents. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. However, in the case of picolinic acids, this method can be complicated by the rearrangement of the intermediate to a stable N-acylurea, which is unreactive towards the alcohol. nih.gov To circumvent this, the use of other activating agents or performing the reaction in specific solvents like dichloromethane (B109758) has been suggested. nih.gov

Table 1: Representative Esterification Conditions for Picolinic Acid Analogues

| Catalyst/Reagent | Alcohol | Solvent | Temperature | Observations |

| H₂SO₄ (catalytic) | Methanol (B129727) | Methanol | Reflux | Standard Fischer-Speier conditions, equilibrium driven by excess alcohol. |

| SOCl₂/DMF (catalytic) | 4-Nitrophenol | THF | Room Temp. | Formation of an acid chloride intermediate followed by reaction with the phenol (B47542). nih.gov |

| DCC | Pentafluorophenol | Dichloromethane | Room Temp. | DCC coupling to form an active ester, solvent choice is crucial to avoid side reactions. nih.gov |

This table presents generalized conditions based on studies of analogous picolinic acids and may require optimization for this compound.

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is a critical transformation, particularly for the synthesis of biologically active molecules. This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of the acid and amine requires high temperatures and is often inefficient. Therefore, the use of peptide coupling reagents is standard practice to achieve high yields under mild conditions. nih.govhepatochem.com

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These additives help to suppress side reactions and minimize racemization if chiral amines are used. nih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling with less reactive or sterically hindered amines. growingscience.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with EDC or an active ester with HATU), which is then susceptible to nucleophilic attack by the amine to form the amide bond. hepatochem.com The choice of coupling reagent, base (such as diisopropylethylamine, DIPEA), and solvent is crucial for the success of the reaction and depends on the specific amine substrate. growingscience.com

Table 2: Common Peptide Coupling Reagents and Conditions for Aromatic Carboxylic Acids

| Coupling Reagent | Additive | Base | Solvent | Typical Temperature |

| EDC | HOBt | DIPEA | DMF or DCM | 0 °C to Room Temp. |

| HATU | - | DIPEA | DMF | 0 °C to Room Temp. |

| DCC | DMAP | - | DCM | 0 °C to Room Temp. |

| PyBOP | - | DIPEA | DMF | Room Temp. |

This table provides a general overview of conditions used for amidation of aromatic carboxylic acids. Specific conditions for this compound would need to be determined experimentally.

Decarboxylation Pathways and Energetics

The decarboxylation of this compound, involving the loss of carbon dioxide, is generally a challenging reaction that requires significant energy input. Aromatic carboxylic acids are typically stable, and their decarboxylation often proceeds through a high-energy transition state.

Mechanistic studies on the decarboxylation of other aromatic carboxylic acids, such as cannabinoid acids, suggest that the reaction follows first-order kinetics. nih.gov The process can be facilitated by heat, and the reaction rate is highly dependent on the temperature. nih.gov For some aromatic acids, the presence of a substituent ortho to the carboxylic acid that can form an intramolecular hydrogen bond can facilitate decarboxylation through a cyclic transition state. In the case of this compound, the pyridine nitrogen is in the ortho position.

The energetics of decarboxylation are influenced by the stability of the resulting carbanion or radical intermediate. The electron-withdrawing nature of the bromo group and the pyridine ring would help to stabilize a negative charge on the ring, which could lower the activation energy for decarboxylation compared to an unsubstituted benzoic acid. However, specific computational or experimental data on the decarboxylation energetics of this compound are not available. Studies on related compounds indicate that the activation barriers for such reactions are typically high. nih.gov

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing further molecular diversity through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups like the bromo substituent and the carboxylic acid. In this compound, the bromine atom can be displaced by a variety of nucleophiles.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The rate of SNAr reactions is dependent on the nature of the nucleophile, the leaving group ability of the halide (I > Br > Cl > F), and the solvent.

While specific SNAr studies on this compound are scarce, research on analogous bromopyridine derivatives demonstrates the feasibility of this reaction. For example, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves a nucleophilic substitution step. nih.gov The reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) to produce 3-bromo-5-methoxypyridine (B189597) further illustrates the susceptibility of the bromopyridine core to nucleophilic attack. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on this compound serves as an excellent electrophilic partner in these transformations.

The most widely utilized of these is the Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org The catalytic cycle typically involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

A variety of other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination, can also be employed to functionalize the 5-position of the pyridine ring. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. For Suzuki couplings of bromopyridines, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands. organic-chemistry.orgresearchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Analogues

| Reaction Name | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene |

This table illustrates typical conditions for palladium-catalyzed cross-coupling reactions on bromopyridine substrates. The specific conditions for this compound would need to be optimized.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgillinois.edu For this compound, the carbon-bromine bond at the 5-position is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. illinois.edu

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the picolinic acid derivative to form a Pd(II) complex. libretexts.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl. illinois.edu

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) reacts with the Pd(II) complex, transferring the organic group from boron to palladium. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

While specific studies on this compound are not extensively detailed in the literature, its structural features allow for predictable reactivity in Suzuki-Miyaura couplings. The reaction is compatible with a wide range of boronic acids and esters, allowing for the introduction of various aryl, heteroaryl, or alkenyl substituents at the 5-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and is typically determined empirically. For similar bromopyridine substrates, catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with various phosphine ligands are commonly employed. beilstein-journals.org

Below is a table representing typical conditions for Suzuki-Miyaura coupling reactions involving bromopyridine derivatives, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | Arylboronic acid |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Heteroarylboronic acid |

| PdCl₂(dppf) | (none) | Na₂CO₃ | DMF | 90 | Vinylboronic ester |

| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | THF/H₂O | 70-80 | Phenylboronic acid |

This table presents representative data compiled from typical Suzuki-Miyaura reactions on analogous bromopyridine substrates.

Heck and Sonogashira Coupling Variants

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the bromopyridine to a Pd(0) center, followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination to release the product. wikipedia.org For this compound, this would result in a picolinic acid derivative substituted with an alkenyl group at the 5-position. The stereoselectivity of the Heck reaction typically favors the formation of the trans-alkene. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-3-methoxypicolinic acid derivative. The reaction is typically carried out under mild conditions, often at room temperature, using an amine base that also serves as the solvent. wikipedia.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org

The table below shows typical conditions for these couplings on related aryl bromides.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. - 65 |

This table illustrates common conditions for Heck and Sonogashira reactions based on analogous aryl bromide substrates.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is a cornerstone for synthesizing arylamines. For this compound, this reaction would introduce a primary or secondary amine at the 5-position of the pyridine ring.

A study on the related compound, 2-bromo-6-methylpyridine, demonstrated successful amination using a palladium catalyst derived from [Pd₂(dba)₃] with (±)-BINAP as the ligand and sodium tert-butoxide (NaOBut) as the base in toluene at 80°C. chemspider.com Similar conditions would likely be effective for the amination of this compound, although the presence of the carboxylic acid might necessitate protection or the use of specific ligands tolerant to acidic protons.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine |

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 | Primary/Secondary Amines |

This table is based on a reported Buchwald-Hartwig amination of a substituted bromopyridine, representing plausible conditions for this compound. chemspider.com

Grignard Reagent and Organolithium Chemistry

The reaction of this compound with highly nucleophilic and basic organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) is complex. The presence of the acidic proton on the carboxylic acid group is a primary point of reactivity. These strong bases will readily deprotonate the carboxylic acid rather than acting as nucleophiles at the carbonyl carbon or engaging in a metal-halogen exchange at the C-Br bond. masterorganicchemistry.commasterorganicchemistry.com

Therefore, for any productive reaction at the bromine-substituted carbon, the carboxylic acid group must first be protected, for instance, as a methyl ester (forming methyl 5-bromo-3-methoxypicolinate). sigmaaldrich.com Once protected, two main pathways can be envisioned:

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal (lithium or magnesium) by reacting the protected compound with an organolithium reagent (like n-BuLi) or activated magnesium. This generates a new organometallic species—a pyridyl Grignard or organolithium reagent—which can then react with various electrophiles.

Nucleophilic Addition to the Ester: The Grignard or organolithium reagent can act as a nucleophile and add to the carbonyl carbon of the ester group. This typically leads to a double addition, resulting in a tertiary alcohol after acidic workup. masterorganicchemistry.com

A study on the carboxylation of aryl bromides via Grignard reagents noted that a methoxy (B1213986) substituent on the aromatic ring influences the reaction's outcome. For example, the reaction of 3-methoxyphenyl (B12655295) bromide to form a Grignard reagent followed by carboxylation resulted in a lower yield compared to its para-substituted counterpart and produced a ketone byproduct. nih.gov This suggests that the electronic effects of the methoxy group in this compound could similarly impact its reactions with organometallics.

Reactivity of the Methoxy Substituent

The methoxy group at the 3-position is generally stable, but it can undergo specific reactions under forcing conditions and influences the electronic properties of the pyridine ring.

Demethylation Reactions and Mechanistic Insight

The cleavage of the methyl-oxygen bond of the methoxy group to form a hydroxyl group (demethylation) is a common transformation in organic synthesis. This reaction typically requires harsh conditions due to the stability of aryl methyl ethers. wikipedia.org

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com

With BBr₃: The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen. This makes the methyl group susceptible to nucleophilic attack by a bromide ion, cleaving the C-O bond. A subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the phenol (in this case, a hydroxypyridine). chem-station.com

With HBr: The mechanism involves protonation of the ether oxygen by the strong acid, followed by an Sₙ2 attack on the methyl group by the bromide ion. chem-station.com

While no specific studies on the demethylation of this compound are documented, these general methods are expected to be effective, provided other functional groups in the molecule are stable under the harsh, acidic conditions.

Potential for Electrophilic Aromatic Substitution (EAS) at Adjacent Positions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com Any substitution that does occur is typically directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to an unstable resonance intermediate where the positive charge is placed on the nitrogen atom. quimicaorganica.org

In this compound, the 3- and 5-positions are already substituted. However, the methoxy group at C-3 is an ortho-, para-directing activating group. While the pyridine nitrogen is deactivating, the methoxy group's ability to donate electron density through resonance can partially counteract this effect and influence the regioselectivity of further substitution. The methoxy group would activate the ortho-positions (C-2 and C-4) and the para-position (C-6) relative to itself.

Given the existing substitution pattern:

The C-2 position is occupied by the carboxylic acid.

The C-5 position is occupied by bromine.

This leaves the C-4 and C-6 positions as potential sites for EAS. The directing effects of the existing substituents would need to be considered:

Methoxy group (at C-3): Activating, directs ortho (to C-2, C-4) and para (to C-6).

Bromo group (at C-5): Deactivating, directs ortho (to C-4, C-6) and para (to C-2).

Carboxylic acid group (at C-2): Deactivating, directs meta (to C-4, C-6).

Chemo- and Regioselectivity in Multi-Substituted Pyridine Systems

The reactivity of this compound is governed by the electronic and steric influences of its three distinct substituents on the pyridine ring: a bromine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. These groups dictate the chemo- and regioselectivity of its reactions, particularly in nucleophilic and electrophilic substitutions, as well as in metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the carboxylic acid and the bromine atom. This general electron deficiency deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group at the 3-position is an electron-donating group through resonance, which can direct incoming electrophiles. In the case of electrophilic aromatic bromination, the regioselectivity is a subject of theoretical and experimental interest. nih.gov For instance, in related systems, the use of reagents like N-bromosuccinimide (NBS) has been shown to be highly regioselective. nih.gov

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing groups are the most activated for nucleophilic attack. In this compound, the bromine at the 5-position is a potential leaving group for such substitutions. The regioselectivity of nucleophilic substitution in polysubstituted pyridines is a well-studied area. For example, in the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, studies on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide showed regioselective substitution, with the outcome being influenced by the solvent system. researchgate.net Specifically, the use of N,N-dimethylformamide (DMF) and methanol (MeOH) led to high regioselectivity for substitution at the 6-position. researchgate.net

The presence of multiple reactive sites in this compound—the carboxylic acid, the C-Br bond, and the pyridine ring itself—means that chemoselectivity is a critical consideration in its functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds at the site of the bromine atom. mdpi.com In such reactions, the choice of catalyst, ligands, and reaction conditions is crucial to ensure that the coupling occurs selectively at the C-Br bond without affecting the carboxylic acid or other positions on the ring. Studies on similar 5-bromopyridine derivatives have demonstrated the successful use of Suzuki cross-coupling to introduce various aryl groups. mdpi.com

The interplay between the activating and deactivating effects of the substituents, along with steric hindrance, ultimately determines the outcome of a given reaction. The principles of chemo- and regioselectivity are often elucidated through systematic studies involving variations in reagents, catalysts, and reaction conditions, as highlighted in research on related substituted pyridine systems. researchgate.netmdpi.com

Table 1: Regioselectivity in Nucleophilic Substitution of Dihalopyridine Carboxylates

| Substrate | Reagent | Solvent | Major Product | Regioisomeric Ratio |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | EtOH | Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate | 57:43 |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | THF/CH₂Cl₂ | 2-methoxy isomer | Main product |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | DMF/MeOH | 6-methoxy isomer | Highly regioselective |

This table is based on findings from a study on the synthesis of a related compound and illustrates the principles of regioselectivity in similar systems. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful toolkit for understanding the intricate details of reaction mechanisms involving complex molecules like this compound. mdpi.com Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure, reaction pathways, and transition states of reactions involving substituted pyridines. mdpi.comdergipark.org.tr These computational studies can offer insights into the chemo- and regioselectivity observed experimentally.

For this compound, computational models can be used to calculate various molecular properties that govern its reactivity. For instance, the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely sites for electrophilic and nucleophilic attack. dergipark.org.tr The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the electron density distribution and can highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites for chemical reactions. dergipark.org.tr

Mechanistic studies of reactions involving substituted pyridines have been successfully carried out using computational methods. For example, DFT calculations have been used to elucidate the mechanism of C3-selective amination of pyridines, explaining the observed regioselectivity through the analysis of radical intermediates. researchgate.net Similarly, computational studies have been applied to understand the Suzuki cross-coupling reactions of brominated pyridine derivatives, providing insights into the reaction pathways and the role of the catalyst. mdpi.com

In the context of this compound, computational studies could be designed to:

Model the transition states for nucleophilic substitution at the 5-position versus other potential sites to rationalize the observed regioselectivity.

Investigate the reaction energy profiles for different competing reaction pathways to understand chemoselectivity.

Analyze the effect of different ligands on the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Predict the most stable conformations of the molecule and its reaction intermediates.

While specific computational studies on this compound are not widely reported, the principles and methodologies have been well-established through research on analogous pyridine systems. These approaches offer a valuable complement to experimental studies for elucidating the complex reactivity of this multi-substituted pyridine.

Table 2: Calculated Properties for a Related Pyridine Derivative

| Parameter | Value | Method |

| HOMO | -6.21 eV | B3LYP/6-31G(d,p) |

| LUMO | -1.89 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 2.54 D | B3LYP/6-31G(d,p) |

This table presents data from a DFT study on a substituted pyridine derivative to illustrate the types of parameters obtained from computational chemistry. mdpi.com

Application of 5 Bromo 3 Methoxypicolinic Acid As a Versatile Synthetic Intermediate

Role in Pharmaceutical Research and Drug Discovery

The pyridine (B92270) ring is a common motif in many approved drugs, and derivatives of picolinic acid are no exception. 5-Bromo-3-methoxypicolinic acid serves as a highly adaptable building block for medicinal chemists, enabling the creation of complex molecular architectures for drug discovery programs.

Synthesis of Novel Heterocyclic Drug Candidates

The reactivity of the bromine atom and the carboxylic acid group on the picolinic acid scaffold allows for the construction of a wide array of heterocyclic compounds. These heterocycles are often the core structures of new drug candidates. For instance, the related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been efficiently synthesized as a key component of a potent antagonist for dopamine (B1211576) D2 and D3, and serotonin-3 (5-HT3) receptors. nih.gov This highlights the potential of substituted bromopicolinic acids in generating compounds that can interact with critical biological targets.

Scaffold Diversity in Medicinal Chemistry Libraries

In the quest for new medicines, generating a diverse collection of molecules is paramount. This compound provides an excellent starting point for creating such libraries. The bromine atom can be readily modified through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This "scaffold hopping" approach enables the exploration of vast chemical space, increasing the probability of identifying compounds with desired biological activities.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once an initial "hit" compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. The functional groups on this compound are instrumental in this process. By altering the substituents at the bromo and methoxy (B1213986) positions, medicinal chemists can conduct detailed structure-activity relationship (SAR) studies. These studies provide crucial insights into how specific structural features influence the biological activity of the molecule, guiding the design of more effective drug candidates.

Precursor to Bioactive Small Molecules

This compound serves as a precursor to a variety of bioactive small molecules. While specific examples directly utilizing this compound are emerging, the synthesis of related structures underscores its potential. For example, various 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have been prepared and shown to possess analgesic, antifungal, and antibacterial activities. nih.gov This demonstrates the utility of bromo-methoxy-substituted aromatic acids in the generation of diverse bioactive compounds.

Contributions to Agrochemical Research

The development of new and effective crop protection agents is crucial for global food security. Picolinic acid derivatives have a proven track record in this area, and this compound is a valuable intermediate in the synthesis of next-generation agrochemicals.

Development of Herbicidal and Fungicidal Agents

Picolinic acid-based compounds are a significant class of herbicides. ontosight.ai Research has shown that derivatives of picolinic acid can exhibit potent herbicidal activity. While specific studies on herbicides derived directly from this compound are not yet prevalent, the broader class of picolinamide (B142947) fungicides demonstrates the potential of this scaffold. For example, Florylpicoxamid, a fully synthetic picolinamide, shows broad-spectrum fungicidal activity against various plant pathogens. nih.gov It acts by inhibiting the Qi site of the mitochondrial cytochrome bc1 complex. nih.gov This highlights the potential for derivatives of this compound to be developed into novel fungicides. Furthermore, patents have been filed for picolinamide derivatives, indicating their importance in the development of new agricultural fungicides. google.comwipo.int

Below is a table of selected picolinamide fungicides and their activity:

| Compound Name | Target Pathogen | Activity |

| Florylpicoxamid | Zymoseptoria tritici | 80% growth inhibition at 0.0046 mg/L |

| Fenpicoxamid | Cercospora beticola | Effective disease control |

Insecticidal Compound Derivatization

The pyridine scaffold is a core component in a number of commercially successful insecticides. The inherent biological activity of the pyridine ring, coupled with the ability to introduce various functional groups, allows for the fine-tuning of a molecule's insecticidal spectrum, potency, and physicochemical properties. This compound serves as a key precursor in this area.

Research into agricultural chemicals has shown that pyridine derivatives containing bromo and methoxy functional groups are essential building blocks for creating new, effective pesticides and herbicides. chemimpex.com The derivatization of this compound allows for the synthesis of complex molecules where the pyridine core acts as the toxophore. The carboxylic acid function is readily converted into amides or esters, which can significantly alter the molecule's interaction with biological targets in insects. The bromine atom provides a reactive site for introducing other molecular fragments through cross-coupling reactions, further modifying the compound's activity and properties to enhance efficacy against specific pests. chemimpex.com

Below is a table detailing potential derivatization pathways for creating novel insecticidal compounds from this compound.

| Reaction Type | Reagent | Functional Group Modified | Resulting Structure | Potential Impact on Activity |

| Amide Formation | Substituted Aniline | Carboxylic Acid | N-Aryl-5-bromo-3-methoxypicolinamide | Modulates target binding and systemic properties |

| Ester Formation | Propargyl Alcohol | Carboxylic Acid | Propargyl 5-bromo-3-methoxypicolinate | Introduces a reactive alkyne handle for further modification |

| Suzuki Coupling | Arylboronic Acid | Bromine Atom | 5-Aryl-3-methoxypicolinic Acid | Expands the molecular structure to target different receptor sites |

| Sonogashira Coupling | Terminal Alkyne | Bromine Atom | 5-Alkynyl-3-methoxypicolinic Acid | Creates rigid, linear extensions for probing binding pockets |

Utility in Material Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a valuable component in the design of new materials, including functional polymers and advanced crystalline structures. bldpharm.com

This compound is a suitable precursor for the synthesis of functional monomers and polymers. bldpharm.com The carboxylic acid group can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the bromo-methoxypyridine moiety as a repeating side group, imparting specific properties such as thermal stability, altered solubility, and metal-coordinating ability.

Furthermore, the bromine atom can be utilized in polymerization reactions. For instance, it can participate in polycondensation reactions based on Suzuki or Heck cross-coupling, leading to the formation of conjugated polymers. These materials are of interest for their potential electronic and photophysical properties. The ability to serve as a building block in different polymerization strategies highlights its versatility. nih.gov

| Polymerization Method | Co-monomer | Reactive Sites | Resulting Polymer Type | Potential Application |

| Condensation Polymerization | Ethylene Glycol | Carboxylic Acid | Polyester | Specialty plastic with enhanced thermal properties |

| Suzuki Polycondensation | 1,4-Benzenediboronic acid | Bromine Atom | Conjugated Polymer | Organic electronics, sensors |

| Heck Polycondensation | 1,4-Divinylbenzene | Bromine Atom | Conjugated Polymer | Emissive materials, organic light-emitting diodes (OLEDs) |

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govupf.edu These materials are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. upf.eduresearchgate.net

This compound is an ideal candidate for use as an organic linker in the synthesis of MOFs. bldpharm.comchemscene.com The picolinate (B1231196) structure chelates to metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms. This strong binding interaction helps in the formation of stable, extended one-, two-, or three-dimensional networks. nih.gov When incorporated into a MOF, the methoxy and bromo groups are exposed within the framework's pores, allowing for the rational design of functional materials. These groups can influence the framework's affinity for specific guest molecules or serve as catalytic sites. The ability to systematically modify such frameworks allows for detailed studies of structure-property relationships. researchgate.netresearchgate.net

| Metal Ion | Potential Framework Dimensionality | Functional Groups in Pore | Potential Application |

| Zn(II) | 3D | -Br, -OCH3 | Gas Separation, Luminescent Sensing |

| Cu(II) | 2D Layered | -Br, -OCH3 | Heterogeneous Catalysis |

| Mn(II) | 3D | -Br, -OCH3 | Magnetic Materials |

| Pb(II) | 3D | -Br, -OCH3 | Photocatalysis for dye degradation |

Synthesis of Advanced Organic Materials

Beyond polymers and MOFs, this compound is a building block for other advanced organic materials, particularly those used in organic electronics. bldpharm.com The electron-deficient nature of the pyridine ring, combined with the electron-donating methoxy group, creates a useful electronic profile. The bromine atom acts as a key synthetic handle for palladium-catalyzed cross-coupling reactions, allowing this pyridine core to be integrated into larger, conjugated molecular systems. This strategy is employed to create novel materials for Organic Light-Emitting Diodes (OLEDs) and other electronic devices, where precise control over the electronic properties is crucial for performance. bldpharm.com

Derivatization to Other Complex Pyridine Analogues

The true versatility of this compound is demonstrated in its capacity to be converted into a wide array of more complex pyridine analogues. The bromine atom is particularly useful, serving as a point for introducing new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. For instance, Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, while Sonogashira coupling can install alkynes.

Simultaneously, the carboxylic acid group can be converted into a variety of other functionalities, such as amides, esters, or even reduced to an alcohol. This dual reactivity allows for the systematic construction of highly substituted pyridines. Such complex pyridine derivatives are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. For example, related bromo-methoxy-pyridine carboxylic acids have been used to synthesize potent antagonists for dopamine and serotonin (B10506) receptors. nih.gov The synthesis of isothiazole (B42339) carboxylic acids from bromo-substituted precursors also demonstrates the utility of such building blocks in accessing diverse heterocyclic systems. mdpi.com

| Reaction | Reagent(s) | Site of Reaction | Product Class |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | C-Br bond | 5-Phenyl-3-methoxypicolinic acid |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst | C-Br bond | 5-Anilino-3-methoxypicolinic acid |

| Amide Coupling | Benzylamine, DCC/HOBt | Carboxylic Acid | N-Benzyl-5-bromo-3-methoxypicolinamide |

| Esterification | Methanol (B129727), H2SO4 | Carboxylic Acid | Methyl 5-bromo-3-methoxypicolinate |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 3 Methoxypicolinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 5-Bromo-3-methoxypicolinic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides comprehensive structural details.

While specific, peer-reviewed spectral assignments for this compound are not extensively published, the expected NMR data can be predicted based on the analysis of structurally related compounds, such as 2-picolinic acid, its halogenated derivatives, and other substituted pyridines. chemicalbook.comresearchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C4 position would likely appear as a doublet, and the proton at the C6 position as another doublet. The methoxy (B1213986) group protons would present as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. rsc.org The acidic proton of the carboxylic group may be observed as a broad singlet at a significantly downfield chemical shift, though its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon of the carboxylic acid group (C=O) is expected at the most downfield position (around 165 ppm). The pyridine ring carbons' chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and methoxy substituents. acgpubs.org The methoxy carbon will appear in the typical range of approximately 55-60 ppm.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and elucidate the connectivity within the molecule, various 2D NMR experiments are employed. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduoxinst.com For this compound, a cross-peak would be expected between the signals of the H4 and H6 protons, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each proton to its attached carbon atom, for instance, linking the aromatic proton signals to their corresponding pyridine ring carbons and the methoxy proton singlet to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It is instrumental in piecing together the molecular skeleton. For example, correlations would be observed from the methoxy protons to the C3 carbon of the pyridine ring, and from the ring protons (H4, H6) to adjacent quaternary carbons (like C2, C3, and C5), confirming the substitution pattern.

Isotopic labeling is a powerful technique for tracing the pathways of chemical reactions and metabolic processes. acs.org By replacing specific atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the molecule through complex transformations.

For instance, synthesizing this compound with a ¹³C-labeled carboxyl group would allow for precise tracking of this group in subsequent reactions using ¹³C NMR or mass spectrometry. If the compound is involved in a decarboxylation reaction, the fate of the labeled carbon can be monitored. Similarly, ¹⁵N labeling of the pyridine ring would provide insights into reactions involving the heterocyclic core. acs.orgnih.gov These studies are invaluable for elucidating reaction mechanisms, understanding enzymatic processes, or tracking the metabolic fate of the compound and its derivatives in biological systems. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity and monitoring its formation in chemical reactions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent elements. For this compound (C₇H₆BrNO₃), HRMS is critical for confirming its identity and distinguishing it from other isomers or compounds with the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

| Predicted HRMS Data for this compound (C₇H₆BrNO₃) | |

|---|---|

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | 231.9604 |

| [M(⁸¹Br)+H]⁺ | 233.9584 |

| [M(⁷⁹Br)-H]⁻ | 230.9458 |

| [M(⁸¹Br)-H]⁻ | 232.9438 |

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by a mass spectrometer.

LC-MS: This is the preferred method for analyzing non-volatile and thermally sensitive compounds like carboxylic acids. nih.gov A reversed-phase HPLC method could separate this compound from starting materials, byproducts, and other impurities. helixchrom.comhelixchrom.com The eluent is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. LC-MS is ideal for monitoring the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of the desired product over time. researchgate.net Derivatization techniques can also be employed to improve chromatographic retention and detection sensitivity. acs.orgnih.gov

GC-MS: For GC-MS analysis, the carboxylic acid group of this compound typically requires derivatization (e.g., esterification to form the methyl ester) to increase its volatility and thermal stability. researchgate.netnih.gov The derivatized sample is then injected into the gas chromatograph, where it is separated from other volatile components before entering the mass spectrometer. GC-MS provides excellent chromatographic resolution and is highly effective for purity assessment and identifying volatile impurities in a sample of the derivatized product. vscht.czmdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as bands in the IR or Raman spectrum. nih.gov

For this compound, the spectra would be characterized by vibrations corresponding to the carboxylic acid, the methoxy group, and the substituted pyridine ring. researchgate.netresearchgate.net

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching band should appear around 1700-1730 cm⁻¹.

Methoxy Group: Characteristic C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹. The C-O (ether) stretching vibration will likely produce a strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. researchgate.net

Substituted Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations will show multiple bands in the 1400-1600 cm⁻¹ region.

Bromo Substituent: The C-Br stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Computational methods are often used to calculate theoretical vibrational frequencies, which aid in the assignment of experimental bands. sioc-journal.cnmdpi.com

| Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound | ||

|---|---|---|

| Functional Group | Vibrational Mode | Expected Wavenumber Range |

| -COOH | O-H stretch | 2500-3300 (broad) |

| -COOH | C=O stretch | 1700-1730 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C, C=N stretch | 1400-1600 |

| -OCH₃ | C-H stretch | 2850-2960 |

| -OCH₃ | C-O stretch | 1000-1300 |

| C-Br | C-Br stretch | 500-600 |

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a cornerstone for identifying the functional groups and probing the molecular structure of a compound. For this compound, the vibrational spectrum would be a composite of the vibrations of the pyridine ring, the carboxylic acid group, the methoxy group, and the carbon-bromine bond.

The carboxylic acid group would exhibit several characteristic bands. The O-H stretch is typically a broad band in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration would appear as a strong, sharp band around 1700-1750 cm⁻¹. The C-O stretch and O-H bend would also be observable in the fingerprint region (below 1500 cm⁻¹).

The methoxy group (-OCH₃) would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its characteristic C-O stretching band, typically found in the 1250-1000 cm⁻¹ range. The pyridine ring itself has a series of characteristic stretching and bending vibrations. The C-N and C-C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally in the 700-500 cm⁻¹ range.

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for these functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| C=O stretch | 1750 - 1700 | |

| C-O stretch | 1320 - 1210 | |

| O-H bend | 1440 - 1395 | |

| Methoxy Group | C-H stretch | 2990 - 2940 |

| C-O stretch | 1250 - 1000 | |

| Pyridine Ring | C-C, C-N stretch | 1600 - 1400 |

| C-Br Bond | C-Br stretch | 700 - 500 |

Conformational Studies

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid and methoxy groups relative to the pyridine ring. The rotation around the C2-C(arboxylic) bond and the C3-O(methoxy) bond would be of particular interest.

Studies on related picolinic acid derivatives have shown that the orientation of substituents can significantly influence the crystal packing and intermolecular interactions. nih.gov For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring is highly probable, leading to a more planar and rigid conformation. The methoxy group's methyl moiety could be oriented either in the plane of the pyridine ring or out of the plane, with the more stable conformation depending on steric and electronic factors. Computational modeling would be a powerful tool to determine the relative energies of these different conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring is the primary chromophore. Substituents on the ring, such as the bromo, methoxy, and carboxylic acid groups, will act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λ_max).

The methoxy group, being an electron-donating group, and the bromine atom, with its lone pairs, would likely cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring. The carboxylic acid group can also influence the electronic structure. In different solvents or at different pH values, the protonation state of the carboxylic acid and the pyridine nitrogen would change, leading to shifts in the absorption bands. For instance, in an acidic solution, the protonation of the pyridine nitrogen would likely lead to a hypsochromic (blue) shift.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state and how the molecules pack together. Key features to be determined would include the planarity of the pyridine ring, the orientation of the methoxy and carboxylic acid groups, and the presence of intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and halogen bonding (involving the bromine atom). This information is crucial for understanding the material's physical properties and for validating computational models.

Quantum Chemical Computations

Quantum chemical computations have become an indispensable tool for complementing and interpreting experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. electrochemsci.org For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to:

Optimize the molecular geometry: This would predict the most stable conformation of the molecule and provide theoretical bond lengths and angles that can be compared with experimental X-ray data.

Calculate vibrational frequencies: The computed vibrational spectrum can aid in the assignment of experimental FTIR and Raman bands.

Predict electronic properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. nih.gov

Generate Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Determine reactivity descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. electrochemsci.org

A hypothetical data table of DFT-calculated electronic properties is shown below.

| Parameter | Description | Hypothetical Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water or DMSO, would provide insights into its dynamic behavior.

By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can:

Explore the conformational space: MD simulations can reveal the different accessible conformations of the molecule in solution and the transitions between them. This is particularly useful for understanding the flexibility of the carboxylic acid and methoxy groups.

Analyze solvation effects: The simulations would show how solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and dynamics.

Study intermolecular interactions: In simulations with multiple solute molecules, the tendency for aggregation and the nature of the intermolecular interactions in solution can be investigated.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods provides a powerful, non-destructive avenue for characterizing novel compounds, corroborating experimental data, and understanding the electronic structure of molecules. For this compound and its derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant tools for forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). nih.govyoutube.comnih.gov These computational approaches allow for the analysis of molecules in their ground and excited states, offering profound insights into their geometric and electronic properties. nih.govejournal.by

The accuracy of these predictions hinges on the chosen level of theory, which includes the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govnih.gov For many organic molecules, this combination has been shown to yield theoretical values in good agreement with experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations are a well-established method for predicting the NMR chemical shifts of organic compounds. youtube.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The computed isotropic shielding values are not directly chemical shifts but are converted to the familiar δ-scale by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

A common and effective technique is the linear scaling approach. youtube.com In this method, the computed isotropic shielding values for a set of known molecules are plotted against their experimental chemical shifts. youtube.com The resulting linear equation provides scaling factors (slope and intercept) that can be used to convert the calculated shielding values of the target molecule into highly accurate predicted chemical shifts. youtube.com This protocol corrects for systematic errors inherent in the computational method. While specific pre-computed data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on these established methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) with GIAO method and linear scaling.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on COOH) | 13.0 - 14.0 | C (in COOH) | ~166.5 |

| H4 | ~8.15 | C2 (C-COOH) | ~151.2 |

| H6 | ~8.40 | C3 (C-OCH₃) | ~158.0 |

| H (on OCH₃) | ~4.05 | C4 | ~115.8 |

| C5 (C-Br) | ~112.3 | ||

| C6 | ~145.7 | ||

| C (in OCH₃) | ~56.4 |

Vibrational Spectroscopy (IR and Raman)

DFT calculations are highly effective for simulating the vibrational spectra (IR and Raman) of molecules. nih.govejournal.by The calculation provides the fundamental vibrational modes, their frequencies, and their intensities. nih.gov It is a common observation that theoretical frequencies calculated with methods like B3LYP are slightly higher than the experimental values due to the approximation in treating electron correlation and the harmonic nature of the calculation. nih.gov To bridge this gap, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96) to achieve better agreement with experimental data. nih.gov

The assignment of each calculated frequency to a specific type of molecular vibration (e.g., stretching, bending, torsion) is accomplished through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net This provides a detailed understanding of the vibrational character of the molecule.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound Predicted using DFT (B3LYP/6-311++G(d,p)).